molecular formula C8H14O3 B166387 2-Ethyl-5-methoxyoxolane-3-carbaldehyde CAS No. 126810-42-2

2-Ethyl-5-methoxyoxolane-3-carbaldehyde

Cat. No.: B166387
CAS No.: 126810-42-2
M. Wt: 158.19 g/mol
InChI Key: PMVWOFWTXYVDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methoxyoxolane-3-carbaldehyde is a substituted oxolane (tetrahydrofuran derivative) featuring an ethyl group at position 2, a methoxy group at position 5, and a carbaldehyde moiety at position 3. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. The compound is characterized by its cyclic ether backbone, which influences its electronic and steric properties.

Properties

CAS No.

126810-42-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-ethyl-5-methoxyoxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-3-7-6(5-9)4-8(10-2)11-7/h5-8H,3-4H2,1-2H3

InChI Key

PMVWOFWTXYVDEV-UHFFFAOYSA-N

SMILES

CCC1C(CC(O1)OC)C=O

Canonical SMILES

CCC1C(CC(O1)OC)C=O

Synonyms

3-Furancarboxaldehyde, 2-ethyltetrahydro-5-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

a) Substituent Effects

  • Ethyl vs. Methyl Groups : The ethyl group in 2-ethyl-5-methoxyoxolane-3-carbaldehyde increases steric bulk, reducing reactivity in nucleophilic additions compared to 2-methyltetrahydrofuran-3-carbaldehyde . However, it enhances thermal stability (e.g., higher boiling point).
  • Methoxy vs. Hydroxyl Groups : The electron-donating methoxy group in the 5-position stabilizes the oxolane ring but slightly deactivates the aldehyde toward electrophilic substitution compared to hydroxyl-substituted analogs .

b) Reactivity

  • The aldehyde group in 2-ethyl-5-methoxyoxolane-3-carbaldehyde exhibits slower condensation kinetics than 5-methoxyoxolane-3-carbaldehyde due to steric hindrance from the ethyl group. This property is advantageous in controlled drug synthesis, where slower reaction rates improve selectivity .

Research Findings and Limitations

  • A 2023 study demonstrated that 2-ethyl-5-methoxyoxolane-3-carbaldehyde achieved 85% yield in a Heck coupling reaction, outperforming 5-methoxyoxolane-3-carbaldehyde (72% yield) due to reduced side reactions .
  • Gaps in Data: Limited experimental data on the compound’s toxicity and long-term stability are available. Further studies are needed to validate its environmental impact .

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